N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide
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Overview
Description
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide is a compound that features a piperidine ring and a pyridine ring connected through an acetamide linkage
Mechanism of Action
Target of Action
Similar compounds have been known to target soluble epoxide hydrolase (seh), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (eets) . EETs are potent endogenous anti-inflammatory mediators .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzyme, thereby stabilizing the concentration of eets and reducing pain and inflammatory states .
Biochemical Pathways
The inhibition of seh can lead to the stabilization of eets, which are involved in various biochemical pathways related to inflammation and pain .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may reduce pain and inflammation by stabilizing eets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide typically involves the reaction of 4-piperidinylpyridine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-phenyl-n-piperidin-4-yl-acetamide
- N-(4-(4-Benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide
Uniqueness
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperidine and pyridine rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-piperidin-4-ylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-12-8-11(4-7-14-12)10-2-5-13-6-3-10/h4,7-8,10,13H,2-3,5-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLSQLZSBMUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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